molecular formula C11H10O4S B1420371 4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid CAS No. 1098379-73-7

4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid

Cat. No. B1420371
M. Wt: 238.26 g/mol
InChI Key: PCYBGEKXCCDMAU-UHFFFAOYSA-N
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Description

4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid is a chemical compound with the molecular formula C11H10O4S . It has a molecular weight of 238.26 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid is 1S/C11H10O4S/c12-10(13)7-1-3-8(4-2-7)16-9-5-6-15-11(9)14/h1-4,9H,5-6H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Syntheses of Derivatives : A study by Fukamachi, Konishi, and Kobayashi (2011) demonstrated efficient methods for synthesizing 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic acid derivatives, using reactions with thiols or sodium sulfide. This process involves the formation of dithiocarbamate intermediates, followed by spontaneous cyclization to produce the final compounds in one pot (Fukamachi, Konishi, & Kobayashi, 2011).

Biological Evaluation and Pharmacological Activities

  • Evaluation in Antidepressant Metabolism : Mette G. Hvenegaard et al. (2012) identified the enzymes involved in the metabolism of Lu AA21004, a novel antidepressant. The study found that the metabolism of Lu AA21004 led to the formation of various metabolites, including 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid (Lu AA34443), providing insights into the oxidative metabolic pathways in human liver microsomes (Hvenegaard et al., 2012).

  • New 1,3,4-Oxadiazole Derivatives Synthesis : Research by Manjunatha Bhat et al. (2016) included the synthesis of new 1,3,4-oxadiazole derivatives using 3-chloro-2-fluoro benzoic acid. These compounds showed significant anti-convulsant and anti-inflammatory activities, supported by in silico molecular docking studies for the inhibition of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).

  • Antileukotrienic Derivatives Synthesis : Kuchař et al. (2005) prepared a series of ({[(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)acetic acids and S-oxidized derivatives of {[(quinolin-2-ylmethoxy)phenyl]sulfanyl}benzoic acids. These compounds were evaluated for their antileukotrienic and antiasthmatic activities, providing insights into their potential mechanism of action (Kuchař et al., 2005).

properties

IUPAC Name

4-(2-oxooxolan-3-yl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4S/c12-10(13)7-1-3-8(4-2-7)16-9-5-6-15-11(9)14/h1-4,9H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYBGEKXCCDMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1SC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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